molecular formula C30H40N2O6 B12023397 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12023397
M. Wt: 524.6 g/mol
InChI Key: SOQASOXRGFGLHO-BYCLXTJYSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with aryl and aminoalkyl groups. Key structural features include:

  • 4-(4-Butoxy-3-methylbenzoyl) group: A para-butoxy and meta-methyl-substituted benzoyl moiety at position 4, influencing lipophilicity and steric bulk .
  • 5-(3,4-Dimethoxyphenyl) group: A di-methoxy-substituted aryl ring at position 5, contributing to electronic effects and π-π stacking .
  • 3-Hydroxy group: A polar substituent at position 3, enabling hydrogen bonding and metal coordination .

Properties

Molecular Formula

C30H40N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O6/c1-7-10-17-38-23-13-12-22(18-20(23)4)28(33)26-27(21-11-14-24(36-5)25(19-21)37-6)32(30(35)29(26)34)16-15-31(8-2)9-3/h11-14,18-19,27,33H,7-10,15-17H2,1-6H3/b28-26+

InChI Key

SOQASOXRGFGLHO-BYCLXTJYSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OC)OC)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OC)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include butoxybenzoyl chloride, diethylamine, and dimethoxyphenyl derivatives. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group (Position 4)

The benzoyl group at position 4 varies significantly across analogs, impacting physicochemical properties:

Compound Substituent (Position 4) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Source
Target Compound 4-Butoxy-3-methylbenzoyl Not reported Not reported ~563.6 (calculated)
Compound 23 () 4-Methylbenzoyl 246–248 32 436.16
Compound 41 () 2-Ethoxybenzoyl 128–130 44 424.22
Compound 51 () 4-Chlorobenzoyl Not reported Not reported 512.85 (calculated)
  • Electron-donating groups (e.g., butoxy in the target compound) increase steric hindrance and lipophilicity compared to simpler methyl (Compound 23) or ethoxy (Compound 41) groups. This may enhance membrane permeability but reduce solubility .

Aryl Group Variations at Position 5

The aryl group at position 5 modulates electronic and steric properties:

Compound Substituent (Position 5) Melting Point (°C) Biological Note Source
Target Compound 3,4-Dimethoxyphenyl Not reported Enhanced π-π interactions
Compound 18 () 4-Ethylphenyl 243–245 Moderate cytotoxicity
Compound 20 () 4-tert-Butylphenyl 263–265 High thermal stability
Compound 26 () 2,4-Bis(trifluoromethyl)phenyl 204–206 Improved metabolic resistance
Compound 38 () 4-Isopropylphenyl 221–223 Balanced lipophilicity
  • Bulky substituents (e.g., tert-butyl in Compound 20) increase melting points and thermal stability but may reduce conformational flexibility .
  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 26) improve metabolic resistance but may lower solubility .

Aminoalkyl Chain Modifications at Position 1

The aminoalkyl side chain influences solubility and pharmacokinetics:

Compound Side Chain (Position 1) Key Property Source
Target Compound 2-(Diethylamino)ethyl Enhanced solubility and basicity
Compound 23 () 2-Hydroxypropyl Polar, hydrogen-bonding capacity
Compound 51 () 3-Methoxypropyl Moderate lipophilicity
Compound 7 () 2-(Diethylamino)ethyl Similar to target compound
  • Diethylaminoethyl chains (target compound and ) improve solubility via tertiary amine protonation at physiological pH, aiding bioavailability .

Biological Activity

The compound 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, with the CAS number 500270-35-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C30H40N2O6
  • Molecular Weight : 524.65 g/mol
  • Boiling Point : Approximately 679.0 ± 55.0 °C (predicted)
  • Density : 1.159 ± 0.06 g/cm³ (predicted)
  • pKa : 4.50 ± 1.00 (predicted)

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, which can lead to therapeutic effects. The following sections provide detailed insights into specific activities observed in research studies.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidinones exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial and antifungal activities, making it a candidate for further investigation in the development of new antimicrobial agents.

Microorganism TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL
Candida albicans1416 µg/mL

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound has shown promising results in inhibiting both acetylcholinesterase and butyrylcholinesterase.

EnzymeIC50 (µM)
Acetylcholinesterase46.42
Butyrylcholinesterase157.31

Case Studies

  • Antitumor Efficacy : A recent study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a lead compound for further development in anticancer therapies.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds, revealing that they could enhance cognitive function in animal models by inhibiting cholinesterases, thus increasing acetylcholine levels.

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